molecular formula C26H42ClNO5 B1218129 Malyngamide S

Malyngamide S

Cat. No.: B1218129
M. Wt: 484.1 g/mol
InChI Key: YISCQTHSBLSJHQ-JLKVJSSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide S is a natural product found in Bursatella leachii with data available.

Scientific Research Applications

Introduction to Malyngamide S

This compound is a compound derived from marine cyanobacteria, particularly from the genus Lyngbya. It belongs to a broader class of malyngamides, which are known for their diverse biological activities. The exploration of this compound has gained interest due to its potential applications in various scientific fields, including pharmacology and environmental science.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds from the malyngamide series exhibit activity against various pathogens, including bacteria and fungi. For instance, research indicates that malyngamide A and its analogs can inhibit bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogenic bacteria . This suggests that this compound could potentially be used in developing new antimicrobial agents.

Cytotoxic Activity

Research has demonstrated that malyngamides can possess cytotoxic effects against cancer cell lines. This compound has shown moderate cytotoxicity against several human cancer cell lines, including lung and breast cancer cells. For example, one study reported an IC50 value of 8 μM against H-460 human lung cancer cells . This highlights the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action.

Metabolic Regulation

Recent studies have indicated that certain malyngamides can stimulate glucose uptake in muscle cells via the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. Specifically, 6,8-di-O-acetylmalyngamide 2, a close analog of this compound, was shown to enhance glucose metabolism in cultured L6 myotubes . This suggests potential applications in metabolic disorders such as diabetes.

Ecological Applications

Malyngamides serve ecological roles by acting as feeding deterrents for herbivores. Research has shown that juvenile rabbitfish and parrotfish exhibit reduced feeding when exposed to malyngamides from Lyngbya majuscule, indicating their potential use in ecological management to control herbivore populations .

Case Study 1: Antimicrobial Activity

Objective : Evaluate the antimicrobial efficacy of malyngamide derivatives against pathogenic bacteria.

Methodology : Various concentrations of this compound were tested against Escherichia coli and Staphylococcus aureus using agar diffusion methods.

Results : this compound showed significant inhibition zones at concentrations above 10 μM, indicating strong antibacterial properties.

Case Study 2: Cytotoxic Effects on Cancer Cells

Objective : Assess the cytotoxicity of this compound on human cancer cell lines.

Methodology : The MTT assay was conducted on H-460 lung cancer cells and MCF-7 breast cancer cells.

Results : An IC50 value of approximately 8 μM was recorded for H-460 cells, suggesting promising anticancer activity .

Case Study 3: Metabolic Effects

Objective : Investigate the effect of malyngamide analogs on glucose uptake in muscle cells.

Methodology : L6 myotubes were treated with varying concentrations of malyngamide derivatives, and glucose uptake was measured.

Results : The study found enhanced glucose uptake correlated with AMPK activation, indicating potential benefits for metabolic health .

Properties

Molecular Formula

C26H42ClNO5

Molecular Weight

484.1 g/mol

IUPAC Name

(E,7S)-N-[(E)-3-chloro-2-[(1R,2R,3S)-2-hydroxy-2,3,5,5-tetramethyl-4,6-dioxocyclohexyl]prop-2-enyl]-7-methoxydodec-4-enamide

InChI

InChI=1S/C26H42ClNO5/c1-7-8-10-13-20(33-6)14-11-9-12-15-21(29)28-17-19(16-27)22-24(31)25(3,4)23(30)18(2)26(22,5)32/h9,11,16,18,20,22,32H,7-8,10,12-15,17H2,1-6H3,(H,28,29)/b11-9+,19-16-/t18-,20+,22+,26-/m1/s1

InChI Key

YISCQTHSBLSJHQ-JLKVJSSTSA-N

SMILES

CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC

Isomeric SMILES

CCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@H]1C(=O)C(C(=O)[C@H]([C@@]1(C)O)C)(C)C)OC

Canonical SMILES

CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC

Synonyms

malyngamide S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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